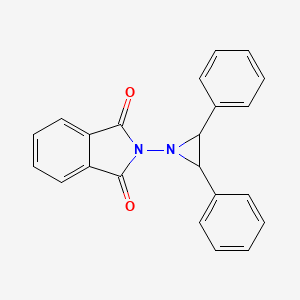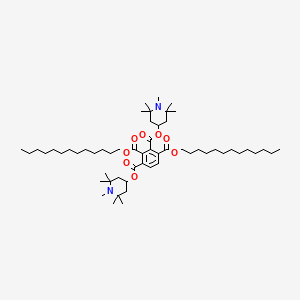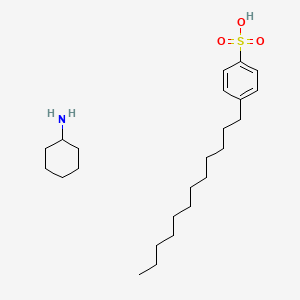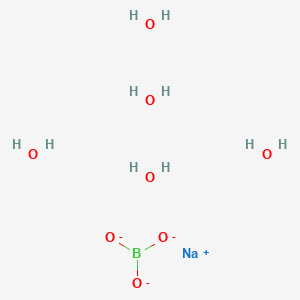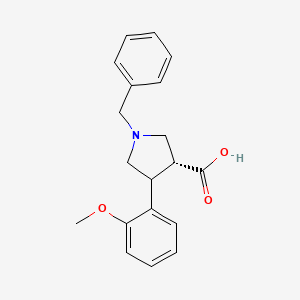
1,3-Benzodioxole-5-carboxaldehyde,6-hydroxy-7-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Benzodioxole-5-carboxaldehyde, 6-hydroxy-7-methyl- is an organic compound with the molecular formula C9H8O4 It is a derivative of benzodioxole, featuring a carboxaldehyde group at the 5-position, a hydroxyl group at the 6-position, and a methyl group at the 7-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Benzodioxole-5-carboxaldehyde, 6-hydroxy-7-methyl- can be synthesized through several methods. One common approach involves the reaction of hexamethylenetetramine with 1,3-benzodioxol-5-ol, 4-methyl- under specific conditions . The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Benzodioxole-5-carboxaldehyde, 6-hydroxy-7-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxaldehyde group can be reduced to form an alcohol.
Substitution: The methyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 1,3-benzodioxole-5-carboxylic acid, 6-hydroxy-7-methyl-.
Reduction: Formation of 1,3-benzodioxole-5-methanol, 6-hydroxy-7-methyl-.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
1,3-Benzodioxole-5-carboxaldehyde, 6-hydroxy-7-methyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 1,3-Benzodioxole-5-carboxaldehyde, 6-hydroxy-7-methyl- involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxaldehyde groups can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The compound’s unique structure allows it to participate in various biochemical reactions, influencing cellular processes and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperonal (1,3-Benzodioxole-5-carboxaldehyde): Similar structure but lacks the hydroxyl and methyl groups.
1,3-Benzodioxole-5-carboxylic acid: Similar structure but has a carboxylic acid group instead of a carboxaldehyde group.
6-Bromo-1,3-benzodioxole-5-carboxaldehyde: Similar structure but has a bromine atom at the 6-position.
Uniqueness
1,3-Benzodioxole-5-carboxaldehyde, 6-hydroxy-7-methyl- is unique due to the presence of both hydroxyl and methyl groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C9H8O4 |
|---|---|
Molekulargewicht |
180.16 g/mol |
IUPAC-Name |
6-hydroxy-7-methyl-1,3-benzodioxole-5-carbaldehyde |
InChI |
InChI=1S/C9H8O4/c1-5-8(11)6(3-10)2-7-9(5)13-4-12-7/h2-3,11H,4H2,1H3 |
InChI-Schlüssel |
BLOUTYQUGHUFFJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC2=C1OCO2)C=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-Butylcyclohexyl)-4-[4-(methoxymethyl)phenyl]benzene](/img/structure/B13739972.png)

![25H-4,15-(Methano[1,3]benzenomethano)-20,24-metheno-19H-dibenzo[k,t][1,4,7,10]tetraoxacycloheneicosin-26,29-diol,2,17,22,32-tetrakis(1,1-dimethylethyl)-6,7,9,10,12,13-hexahydro-](/img/structure/B13739983.png)
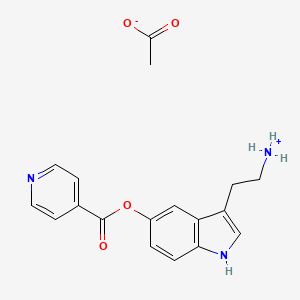
![9-Benzyl-3-(4-methylphenoxy)-9-azabicyclo[3.3.1]nonane](/img/structure/B13739985.png)
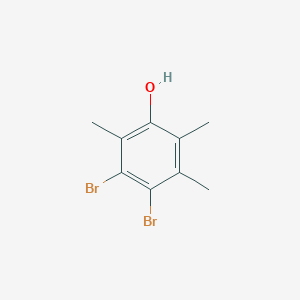

![sodium;(4aR,6R,7aR)-6-(6-aminopurin-9-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol](/img/structure/B13740013.png)
